![molecular formula C11H16N2O2 B14194648 1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one CAS No. 922729-53-1](/img/structure/B14194648.png)
1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one is a compound that features a pyrrolidine ring substituted with a hydroxy group, a dimethyl group, and a pyrrole moiety
Méthodes De Préparation
The synthesis of 1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with a suitable aldehyde or ketone to form the corresponding pyrrole derivative. This intermediate is then subjected to further reactions to introduce the hydroxy and pyrrolidine functionalities. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The pyrrole moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Applications De Recherche Scientifique
1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one include other pyrrolidine and pyrrole derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example, pyrrolidine-2-one and pyrrolidine-2,5-diones are structurally related but have different chemical properties and applications .
Propriétés
Numéro CAS |
922729-53-1 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-hydroxy-4,4-dimethyl-5-(1H-pyrrol-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H16N2O2/c1-11(2)7-10(14)13(15)9(11)6-8-4-3-5-12-8/h3-5,9,12,15H,6-7H2,1-2H3 |
Clé InChI |
KYJMLEWFCHXOIV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N(C1CC2=CC=CN2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methylidene}hydroxylamine](/img/structure/B14194572.png)
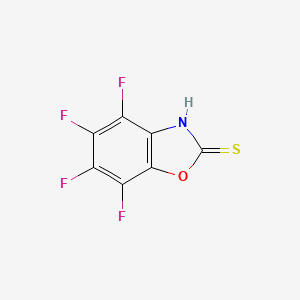
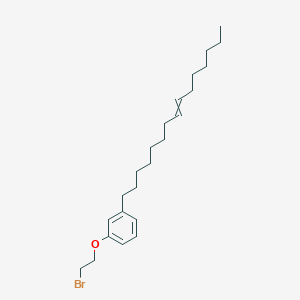
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
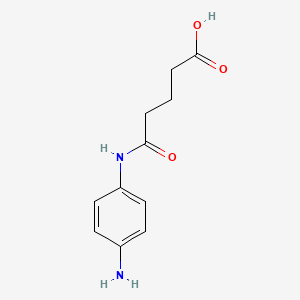
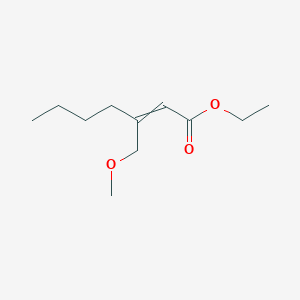
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

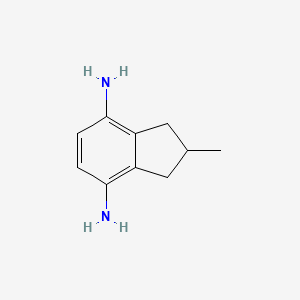
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
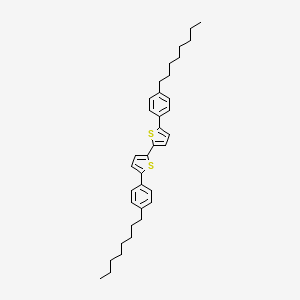
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
